molecular formula C17H16N2O2 B14196786 5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- CAS No. 833122-28-4

5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-

Cat. No.: B14196786
CAS No.: 833122-28-4
M. Wt: 280.32 g/mol
InChI Key: MOPFOFCGASRDGJ-UHFFFAOYSA-N
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Description

5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- typically involves multicomponent reactions. One efficient method involves a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production methods could be developed based on the synthetic routes described above.

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- involves its interaction with molecular targets such as estrogen receptors. By binding to these receptors, the compound can modulate gene expression and cellular proliferation pathways. This interaction can lead to the degradation of estrogen receptors, thereby inhibiting the growth of estrogen-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl- is unique due to its specific structural configuration, which allows for selective interactions with molecular targets such as estrogen receptors. This specificity makes it a valuable compound for targeted therapeutic applications, particularly in the treatment of cancer.

Properties

CAS No.

833122-28-4

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

11,11-dimethyl-12-oxa-3,6-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8(13),14,16-heptaen-10-ol

InChI

InChI=1S/C17H16N2O2/c1-17(2)13(20)9-12-15-14(18-7-8-19-15)10-5-3-4-6-11(10)16(12)21-17/h3-8,13,20H,9H2,1-2H3

InChI Key

MOPFOFCGASRDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC2=C(O1)C3=CC=CC=C3C4=NC=CN=C24)O)C

Origin of Product

United States

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